molecular formula C25H31F6N3O2S B612058 MRK003 CAS No. 623165-93-5

MRK003

Cat. No.: B612058
CAS No.: 623165-93-5
M. Wt: 551.6 g/mol
InChI Key: NKHUILHBYOOZDF-NCOIWELASA-N
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Description

MRK003 is a preclinical γ-secretase inhibitor that has shown strong therapeutic potential, particularly in the treatment of glioblastoma initiating cells. The compound has been studied for its ability to regulate cell viability, apoptosis, and stemness in various cancers, including glioblastoma .

Mechanism of Action

Target of Action

MRK003, also known as (1’R,4R,10’S)-2-(2,2,2-Trifluoroethyl)-5’-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13’-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide, is a potent and selective γ-secretase inhibitor . The primary target of this compound is the γ-secretase complex, which plays a crucial role in the Notch signaling pathway .

Mode of Action

This compound inhibits the γ-secretase complex, thereby blocking the cleavage of Notch receptors and the subsequent release of the Notch intracellular domain (NICD). This prevents NICD from translocating to the nucleus and activating the transcription of Notch target genes . The inhibition of Notch signaling by this compound suppresses cell viability and sphere-formation ability, and induces apoptosis in glioblastoma initiating cells (GICs) .

Biochemical Pathways

The Notch signaling pathway is a key regulator of cell fate decisions, apoptosis, and proliferation. By inhibiting γ-secretase and thus the Notch pathway, this compound impacts these cellular processes . Sensitivity to this compound is associated with its inhibitory effect on the Akt pathway . The Akt pathway is a critical cell survival pathway, and its inhibition can lead to apoptosis .

Result of Action

This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including multiple myeloma and non-Hodgkin’s lymphoma cells . It suppresses cell viability and sphere-formation ability, and induces apoptosis in GICs . The compound’s action results in a decrease in levels of the Notch intracellular domain, Hes1, and c-Myc .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain cell surface markers, such as CD44 and CD133, can affect the sensitivity of GICs to this compound . Additionally, the tumor microenvironment, including factors such as hypoxia, nutrient availability, and interactions with other cells, can also influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

MRK003 plays a crucial role in biochemical reactions by inhibiting γ-secretase, an enzyme complex involved in the Notch signaling pathway. This inhibition affects the cleavage of Notch receptors, thereby modulating downstream signaling pathways. This compound interacts with various biomolecules, including Notch receptors and ligands such as Jagged1 and Delta1 . The compound’s interaction with these proteins leads to the suppression of cell viability and induction of apoptosis in cancer cells .

Cellular Effects

This compound has been shown to influence various cellular processes. In glioblastoma initiating cells (GICs), this compound suppresses cell viability, reduces sphere-forming ability, and induces apoptosis . The compound also affects cell signaling pathways, particularly the Akt pathway, which is crucial for cell survival and proliferation . Additionally, this compound has demonstrated potent activity in myeloma and lymphoma cell lines, leading to dose-dependent inhibition of cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of γ-secretase, which prevents the cleavage of Notch receptors and disrupts Notch signaling. This inhibition leads to decreased expression of Notch target genes and subsequent effects on cell survival and proliferation . This compound also affects the Akt pathway, which is partially responsible for its therapeutic effects in glioblastoma initiating cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a role in its long-term effects on cellular function. Studies have shown that this compound can induce apoptosis and reduce cell viability over extended periods, with varying sensitivities observed among different cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In glioblastoma initiating cells, the compound exhibits dose-dependent inhibition of cell growth and induction of apoptosis . Similar dose-dependent effects have been observed in myeloma and lymphoma cell lines, with higher doses leading to increased cytotoxicity and anti-angiogenic activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the Notch signaling pathway. The compound interacts with enzymes and cofactors involved in the cleavage of Notch receptors, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s therapeutic effects in cancer cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on γ-secretase and Notch signaling . These localization patterns are crucial for the compound’s activity and therapeutic potential.

Chemical Reactions Analysis

MRK003 undergoes various chemical reactions, including:

Scientific Research Applications

MRK003 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MRK003 is unique in its ability to selectively inhibit γ-secretase and target specific cancer cell populations. Similar compounds include:

This compound stands out due to its strong therapeutic potential and its ability to target specific cancer cell populations, making it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

(1'R,4R,10'S)-2-(2,2,2-trifluoroethyl)-5'-[(E)-3-[4-(trifluoromethyl)piperidin-1-yl]prop-1-enyl]spiro[1,2,5-thiadiazolidine-4,13'-tricyclo[8.2.1.03,8]trideca-3(8),4,6-triene] 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F6N3O2S/c26-24(27,28)16-34-15-23(32-37(34,35)36)21-5-6-22(23)14-19-12-17(3-4-18(19)13-21)2-1-9-33-10-7-20(8-11-33)25(29,30)31/h1-4,12,20-22,32H,5-11,13-16H2/b2-1+/t21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHUILHBYOOZDF-NCOIWELASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=C(CC1C24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)C=CCN5CCC(CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC3=C(C[C@H]1[C@]24CN(S(=O)(=O)N4)CC(F)(F)F)C=CC(=C3)/C=C/CN5CCC(CC5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623165-93-5
Record name MRK-003
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MRK-003
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ2AZE88DE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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